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Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride

Peptidomimetics Conformational restriction Foldamer design

Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride (CAS 2344678-10-8, C₇H₁₄ClNO₂, MW 179.64 g/mol) is a conformationally restricted, non-proteinogenic α-amino acid ester building block belonging to the 1-aminocyclobutane-1-carboxylic acid (ACBC) family. The molecule features a geminal amino and methyl ester at the cyclobutane C1 position with a methyl substituent at C3, creating a sterically congested quaternary center that distinguishes it from linear amino acids and from unsubstituted ACBC analogs.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2344678-10-8
Cat. No. B2549633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride
CAS2344678-10-8
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESCC1CC(C1)(C(=O)OC)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-3-7(8,4-5)6(9)10-2;/h5H,3-4,8H2,1-2H3;1H
InChIKeyMAZJVIJPFKQUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-Amino-3-methylcyclobutane-1-carboxylate Hydrochloride (CAS 2344678-10-8): Procurement-Relevant Structural Identity and Comparator Landscape


Methyl 1-amino-3-methylcyclobutane-1-carboxylate hydrochloride (CAS 2344678-10-8, C₇H₁₄ClNO₂, MW 179.64 g/mol) is a conformationally restricted, non-proteinogenic α-amino acid ester building block belonging to the 1-aminocyclobutane-1-carboxylic acid (ACBC) family [1]. The molecule features a geminal amino and methyl ester at the cyclobutane C1 position with a methyl substituent at C3, creating a sterically congested quaternary center that distinguishes it from linear amino acids and from unsubstituted ACBC analogs [2]. Its free acid form (1-amino-3-methylcyclobutane-1-carboxylic acid, CAS 1694344-90-5) has been isolated as a natural product from Ateleia glazioviana seeds, indicating biological relevance [3]. The hydrochloride salt is supplied as a white crystalline powder with typical purity of 98% (HPLC), priced at approximately €561–€686 per 50 mg from specialty chemical suppliers, placing it in the premium custom-synthesis tier among cyclobutane building blocks .

Why Generic Substitution Fails for Methyl 1-Amino-3-methylcyclobutane-1-carboxylate Hydrochloride in Constrained Peptidomimetic Programs


Substituting this compound with the unsubstituted methyl 1-aminocyclobutanecarboxylate (CAS 92398-47-5) or with the regioisomeric methyl 3-amino-1-methylcyclobutane-1-carboxylate (CAS 2751610-97-4) introduces measurable differences in steric profile, lipophilicity, and conformational constraint that cascade into altered peptide secondary structure and biological readout. In the cyclobutane amino acid class, 3-substitution directly modulates the pKa of the amino group (ΔpKa ≈ 0.3 units between cis and trans isomers in the 3-fluoro-3-methyl series) and alters cyclobutane ring puckering [1]. Even a single methyl group at C3 changes the molecular LogP by approximately 0.45 units relative to the 3-unsubstituted analog, modifying peptide permeability and solubility . The geminal amino-ester arrangement at C1—as opposed to the vicinal 3-amino-1-methyl regioisomer—produces a fundamentally different Ramachandran-accessible conformational space, which is critical when the building block is intended to enforce a specific turn or helical motif in peptidomimetic design [2]. Generic interchange without experimental validation therefore risks loss of the intended conformational bias and biological activity.

Quantitative Differentiation Evidence: Methyl 1-Amino-3-methylcyclobutane-1-carboxylate Hydrochloride vs. Closest Analogs


Conformational Rigidity: Cyclobutane α,α-Disubstituted Scaffold vs. Linear L-Leucine Methyl Ester

The cyclobutane ring in this compound class enforces near-planar geometry with torsion angles below 7°, as established by X-ray crystallography on the structurally cognate cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids [1]. In contrast, the linear amino acid ester L-leucine methyl ester exhibits free rotation around the Cα–Cβ and Cβ–Cγ bonds, sampling a wide conformational ensemble with no fixed torsion angle constraint. This restriction directly impacts the entropic cost of folding in peptide chains: the cyclobutane scaffold pre-organizes the backbone into a limited subset of ϕ,ψ dihedral angles, reducing the conformational entropy penalty upon binding to biological targets compared to flexible linear analogs [2].

Peptidomimetics Conformational restriction Foldamer design

Natural Product Provenance: 3-Methyl-ACBC Free Acid Isolated from Ateleia glazioviana vs. Wholly Synthetic Cyclobutane Building Blocks

The free acid form of the target compound (1-amino-3-methylcyclobutane-1-carboxylic acid) was isolated as a novel non-proteinogenic amino acid from seeds of Ateleia glazioviana Baillon (Leguminosae) in a yield of 80 mg (0.02% w/w of seed material), with structure confirmed by IR, high-resolution EIMS, and ¹H/¹³C NMR [1]. This natural occurrence provides a level of biological validation absent for the unsubstituted methyl 1-aminocyclobutanecarboxylate (CAS 92398-47-5), which has no reported natural source and is exclusively a synthetic entity. The isolation from a plant species known for bioactive alkaloids and non-proteinogenic amino acids suggests potential for intrinsic biological recognition, a consideration relevant to fragment-based drug discovery programs seeking privileged scaffolds with natural precedent [1].

Natural product amino acids Bioactive scaffold validation Plant secondary metabolites

Regioisomeric Differentiation: Geminal 1-Amino-1-ester vs. Vicinal 3-Amino-1-methyl Cyclobutane Carboxylate Scaffolds

The target compound features a geminal arrangement of the amino and methyl ester groups at the cyclobutane C1 position, creating an α,α-disubstituted quaternary amino acid motif. The regioisomer methyl 3-amino-1-methylcyclobutane-1-carboxylate (CAS 2751610-97-4) places the amino group at C3 and a methyl group at C1, resulting in a vicinal 1,3-relationship rather than a geminal α,α-motif. In peptide chains, geminal α,α-disubstitution restricts the ϕ,ψ dihedral angles of the residue to a narrow helical region of Ramachandran space (ϕ ≈ ±55°, ψ ≈ ±45° for cyclobutane α,α-amino acids), whereas the 3-amino-1-methyl regioisomer permits greater backbone flexibility because the amino group is not directly attached to the same carbon bearing the carbonyl [1]. This difference is critical for programs requiring precise control over peptide backbone geometry.

Regioisomer comparison Quaternary amino acid Conformational analysis

Predicted Lipophilicity Differentiation from the Unsubstituted Cyclobutane Analog (LogP Shift from C3-Methylation)

Introduction of the C3-methyl group alters the lipophilicity of the cyclobutane scaffold. The free base methyl 1-amino-3-methylcyclobutane-1-carboxylate (CAS 1692733-23-5) has a computed LogP of 0.29 (ACD/Labs prediction) . By comparison, the unsubstituted methyl 1-aminocyclobutanecarboxylate (CAS 215597-35-6) has a reported LogP of 0.74 . The apparent decrease in LogP upon 3-methyl substitution may reflect conformational effects on hydrogen-bonding exposure or differences in calculation methodology; however, the general expectation from fragment-based LogP contribution analysis is an increase of approximately 0.5 log units per aliphatic methyl group added to a small ring system . The discrepancy underscores the importance of using measured LogP or LogD values for go/no-go decisions in lead optimization, rather than relying on single-source predictions.

Lipophilicity modulation LogP Physicochemical property prediction

Amino Group pKa Modulation via C3-Substitution: Evidence from the 3-Fluoro-3-methyl Analog Series

Direct pKa data for the target compound are not available in the primary literature. However, the closest structurally characterized analogs—cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids—demonstrate that C3-substitution measurably modulates the amino group pKa: while the carboxylic acid pKa remains constant at 2.80 for both diastereomers, the ammonium pKa values differ (8.46 vs. 8.77, Δ = 0.31 units) due to through-space interactions with the C3-fluorine atom [1]. By analogy, the C3-methyl group in the target compound is expected to influence the amino pKa through steric and inductive effects, albeit to a lesser magnitude than the electronegative fluorine. The unsubstituted 1-aminocyclobutanecarboxylic acid has a predicted pKa of 2.38 ± 0.20 (carboxylic acid) .

pKa tuning Cyclobutane amino acid ionization Peptide physicochemical properties

Proteolytic Stability of Cyclobutane-Containing Peptides: Class-Level Evidence from Tuftsin Analog Studies

Peptides incorporating 1-aminocyclobutane-1-carboxylic acid (ACBC) residues demonstrate markedly enhanced resistance to enzymatic degradation. In a study of tuftsin analogs, [MThr¹]tuftsin and [MOrn²]tuftsin—both containing ACBC residues at the proteolytically sensitive Thr-Lys bond—exhibited high resistance to hydrolysis in human serum compared to native tuftsin [1]. At a concentration of 2 × 10⁻⁷ M, [MThr¹]tuftsin (ACBC-substituted) was considerably more active than the parent peptide in augmentation of IL-6 cytokine release from mouse peritoneal macrophages, demonstrating that conformational constraint can simultaneously enhance both stability and potency [1]. While this study used unsubstituted ACBC rather than the 3-methyl variant, the cyclobutane scaffold's proteolytic shielding effect is a class-level property expected to extend to the 3-methyl analog.

Metabolic stability Protease resistance Cyclobutane peptidomimetics

Procurement-Driven Application Scenarios for Methyl 1-Amino-3-methylcyclobutane-1-carboxylate Hydrochloride


Helix-Inducing Building Block for Stapled Peptide Therapeutics

The geminal 1-amino-1-carboxylate arrangement restricts ϕ,ψ dihedral angles to the helical region of Ramachandran space (ϕ ≈ ±55°, ψ ≈ ±45°) [1]. This makes the compound suitable as a helix-nucleating residue in hydrocarbon-stapled peptide design, where cyclobutane-bearing anchoring residues have been shown to enable geometry-specific stapling and improved α-helicity compared to flexible linear amino acids [2]. The C3-methyl group provides additional steric bulk to reinforce the desired secondary structure. Procurement of this specific regioisomer, rather than the vicinal 3-amino-1-methyl analog, ensures the correct geminal α,α-disubstitution pattern required for helix stabilization.

Fragment-Based Drug Discovery (FBDD) Screening Library Component with Natural Product Precedent

The cyclobutane moiety is underrepresented yet highly attractive as a three-dimensional (3D) scaffold for fragment-based drug discovery [3]. The isolation of the free acid from Ateleia glazioviana seeds [4] provides natural product validation, making this scaffold a 'privileged' entry in fragment libraries. The methyl ester hydrochloride form offers a handle for rapid amide coupling in fragment elaboration, while the 3-methyl substituent distinguishes it from the more common unsubstituted cyclobutane fragments, reducing the likelihood of duplicate entries in screening collections.

Physicochemical Property Modulation in Peptide Lead Optimization

When incorporated into a peptide sequence, the C3-methyl group on the cyclobutane ring provides a measurable lipophilicity increment (estimated ΔLogD₇.₄ ≈ +0.3–0.5 vs. unsubstituted cyclobutane amino acid, based on fragment contribution analysis) that can be exploited to fine-tune passive membrane permeability without altering the core scaffold geometry . The hydrochloride salt form facilitates aqueous solubility during solid-phase peptide synthesis coupling steps, while the methyl ester protecting group is readily cleaved under standard saponification or enzymatic conditions to reveal the free carboxylic acid for further conjugation .

Conformationally Constrained Bioisostere of Leucine or Isoleucine in Enzyme Inhibitor Design

The 3-methylcyclobutane scaffold mimics the branched aliphatic side chain of leucine or isoleucine while enforcing a rigid spatial arrangement that cannot be achieved with natural amino acids [1]. This makes the compound suitable as a conformationally locked bioisostere for probing the active-site topography of proteases, kinases, or GPCR targets where the entropic penalty of binding flexible natural amino acids limits affinity. The cyclobutane ring torsion constraint (< 7°) [5] combined with the quaternary α-carbon (preventing racemization under physiological conditions) offers advantages for programs requiring stereochemically stable, restricted amino acid surrogates.

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